Guinea pig VIP octacosapeptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vasoactive Intestinal Peptide (VIP) is a peptide hormone that functions as a neurotransmitter and neuromodulator. It is known for its role in promoting growth in cultured whole embryos and acting as a gastrointestinal hormone. VIP is involved in various physiological processes, including the regulation of smooth muscle activity, secretion of water and electrolytes in the intestines, and modulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vasoactive Intestinal Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Vasoactive Intestinal Peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable powder form. The production process is optimized to ensure high yield and purity, meeting the standards required for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Vasoactive Intestinal Peptide undergoes various chemical reactions, including:
Oxidation: VIP can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in VIP can be substituted with other amino acids to create analogues with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-bonded VIP.
Reduction: Formation of reduced VIP with free thiol groups.
Substitution: Formation of VIP analogues with modified amino acid sequences.
Scientific Research Applications
Vasoactive Intestinal Peptide has a wide range of scientific research applications:
Chemistry: VIP is used as a model peptide in studies of peptide synthesis and modification.
Biology: VIP is studied for its role in cell signaling, growth, and differentiation.
Medicine: VIP has potential therapeutic applications in treating inflammatory diseases, neurodegenerative disorders, and gastrointestinal disorders.
Industry: VIP is used in the development of diagnostic assays and as a research tool in pharmacology.
Mechanism of Action
Vasoactive Intestinal Peptide exerts its effects by binding to specific receptors on target cells, including VPAC1 and VPAC2 receptors. The binding of VIP to these receptors activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers various downstream signaling pathways, resulting in smooth muscle relaxation, increased secretion of water and electrolytes, and modulation of immune responses .
Comparison with Similar Compounds
Vasoactive Intestinal Peptide is similar to other peptides in the secretin/glucagon hormone superfamily, such as:
Pituitary Adenylate Cyclase-Activating Peptide (PACAP): Shares similar receptor binding and signaling mechanisms but has distinct physiological roles.
Peptide Histidine Methionine (PHM): Has similar physiological effects but is less potent than VIP.
Secretin: Shares structural similarities with VIP but primarily regulates pancreatic secretion
Vasoactive Intestinal Peptide is unique in its broad range of physiological effects and its potential therapeutic applications, making it a valuable compound for scientific research and medical applications .
Properties
Molecular Formula |
C147H239N43O42S2 |
---|---|
Molecular Weight |
3344.9 g/mol |
IUPAC Name |
4-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C147H239N43O42S2/c1-71(2)55-97(175-120(207)77(12)165-130(217)105(65-112(201)202)181-140(227)107(68-191)185-121(208)87(151)62-84-67-160-70-163-84)133(220)179-102(59-81-29-19-18-20-30-81)137(224)189-117(80(15)195)145(232)184-106(66-113(203)204)139(226)190-116(79(14)194)144(231)183-103(61-83-38-42-86(197)43-39-83)138(225)188-115(78(13)193)143(230)173-92(35-28-52-162-147(158)159)127(214)176-98(56-72(3)4)131(218)170-91(34-27-51-161-146(156)157)125(212)167-89(32-22-25-49-149)124(211)171-93(44-45-109(152)198)128(215)172-94(46-53-233-16)122(209)164-76(11)119(206)166-95(47-54-234-17)129(216)169-88(31-21-24-48-148)123(210)168-90(33-23-26-50-150)126(213)178-101(60-82-36-40-85(196)41-37-82)135(222)177-99(57-73(5)6)134(221)180-104(64-111(154)200)136(223)186-108(69-192)141(228)187-114(75(9)10)142(229)182-100(58-74(7)8)132(219)174-96(118(155)205)63-110(153)199/h18-20,29-30,36-43,67,70-80,87-108,114-117,191-197H,21-28,31-35,44-66,68-69,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,205)(H,160,163)(H,164,209)(H,165,217)(H,166,206)(H,167,212)(H,168,210)(H,169,216)(H,170,218)(H,171,211)(H,172,215)(H,173,230)(H,174,219)(H,175,207)(H,176,214)(H,177,222)(H,178,213)(H,179,220)(H,180,221)(H,181,227)(H,182,229)(H,183,231)(H,184,232)(H,185,208)(H,186,223)(H,187,228)(H,188,225)(H,189,224)(H,190,226)(H,201,202)(H,203,204)(H4,156,157,161)(H4,158,159,162) |
InChI Key |
UGKBLTCXYMBLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.